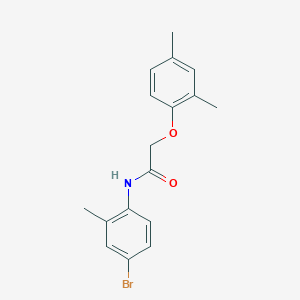![molecular formula C18H18N2O3 B5842440 N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)
N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide, commonly known as ACVEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ACVEB is a benzamide derivative that possesses unique chemical properties, making it an ideal candidate for scientific research.
作用机制
The mechanism of action of ACVEB is not fully understood. However, it is believed that ACVEB exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. ACVEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, ACVEB has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
ACVEB has been shown to possess various biochemical and physiological effects. ACVEB has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators. Additionally, ACVEB has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. ACVEB has also been shown to possess anti-diabetic properties by reducing blood glucose levels. Furthermore, ACVEB has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
ACVEB possesses various advantages and limitations for lab experiments. ACVEB is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, ACVEB possesses unique chemical properties that make it an ideal candidate for various scientific research applications. However, ACVEB also possesses certain limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are numerous future directions for the research and development of ACVEB. One potential direction is the investigation of ACVEB as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of ACVEB and to explore its effects on different biological systems. Furthermore, the development of novel synthetic methods for ACVEB and its derivatives could lead to the discovery of new compounds with unique chemical and biological properties.
合成方法
ACVEB can be synthesized through a multistep process that involves the reaction of various chemicals. The synthesis process involves the reaction of 4-ethoxybenzaldehyde and ethyl cyanoacetate to form ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate. The resulting product is then reacted with hydrazine hydrate to form N-(1-hydrazinocarbonyl-2-(4-ethoxyphenyl)ethylidene)hydrazinecarboxamide. Finally, the product is reacted with benzoyl chloride to form ACVEB.
科学研究应用
ACVEB has numerous scientific research applications, including its potential use as a therapeutic agent for various diseases. ACVEB has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. Additionally, ACVEB has been used in various studies to investigate the mechanism of action of certain drugs and to explore the effects of different compounds on biological systems.
属性
IUPAC Name |
N-[(E)-3-amino-1-(4-ethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-15-10-8-13(9-11-15)12-16(17(19)21)20-18(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H2,19,21)(H,20,22)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMAMTBDJXHBAQ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)


![N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)

![[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile](/img/structure/B5842424.png)




